molecular formula C11H10AsNNa2O5S2 B085760 Thiacetarsamide sodium CAS No. 14433-82-0

Thiacetarsamide sodium

Numéro de catalogue B085760
Numéro CAS: 14433-82-0
Poids moléculaire: 421.2 g/mol
Clé InChI: AXRWJSAOLNNBNI-UHFFFAOYSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

Thiacetarsamide sodium is synthesized through a reaction involving p-aminobenzamide, arsenic trioxide, and thioglycollic acid . This process involves Bart reaction/reduction/thiol addition/sodium salt formation .


Molecular Structure Analysis

The molecular formula of Thiacetarsamide sodium is C11H10AsNO5S2.2Na . It has a molecular weight of 421.23 .


Chemical Reactions Analysis

The production of Thiacetarsamide sodium involves a Bart reaction/reduction/thiol addition/sodium salt formation . The reactants in this process are p-aminobenzamide, arsenic trioxide, and thioglycollic acid .


Physical And Chemical Properties Analysis

Thiacetarsamide sodium has a molecular weight of 421.23 . Its molecular formula is C11H10AsNO5S2.2Na .

Applications De Recherche Scientifique

  • Chromatographic Analysis : Thiacetarsamide sodium in solution is a mixture of p-arsenosobenzamide and thiacetarsamide. Liquid chromatographic procedures have been developed to analyze its composition, which is crucial for quality control and understanding its pharmacological properties (Leadbetter & Allen, 1986).

  • Pharmacokinetic Modeling : Electronic spreadsheet programs have been developed to calculate pharmacokinetic values of thiacetarsamide sodium, particularly in the treatment of adult heartworm (Dirofilaria immitis) in dogs. Understanding the drug's kinetics is essential for optimizing dosage and treatment schedules (Holmes, Wilson & Mccall, 1986).

  • Treatment of Filariasis : Thiacetarsamide sodium has been used effectively in eliminating microfilariae from the blood in tamarins, showing its potential as a treatment for filariasis, a parasitic disease caused by filarial worms (Tankersley, Richter & Batson, 1979).

  • Veterinary Applications : It's been used to treat Chronic Fatigue Syndrome in horses, showing complete remission after treatment. Its application in veterinary medicine is notable, especially for its effectiveness and lack of adverse side effects (Tarello, 2001).

  • Complications and Side Effects : Studies have also been done on the complications following thiacetarsamide sodium therapy in dogs with heartworm disease. Understanding these complications is vital for safer application and managing side effects (Hoskins, Hribernik & Kearney, 1985).

  • Drug Reactions : There are cases reported of fixed drug eruption in dogs following thiacetarsamide sodium treatment, highlighting the importance of monitoring for allergic reactions or hypersensitivities (Carrig, 1971).

  • Vascular Effects : The drug has been found to affect vascular responses, particularly in canine pulmonary arteries. Understanding these effects is crucial for anticipating and managing potential complications during treatment (Maksimowich, Williams & Kaiser, 1996).

  • Monitoring Drug Therapy : The use of parasite antigen detection has been explored to monitor the success of thiacetarsamide therapy in dogs infected with Dirofilaria immitis. This approach could lead to improved clinical use and evaluation of new drugs for this infection (Weil, Blair, Ewanciw & Malatesta, 1986).

Safety And Hazards

While specific safety and hazard information for Thiacetarsamide sodium was not found, it’s important to note that it was discontinued in the USA due to the availability of safer alternatives for the treatment of Heartworm Infection in dogs and cats .

Propriétés

IUPAC Name

disodium;2-[(4-carbamoylphenyl)-(carboxylatomethylsulfanyl)arsanyl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12AsNO5S2.2Na/c13-11(18)7-1-3-8(4-2-7)12(19-5-9(14)15)20-6-10(16)17;;/h1-4H,5-6H2,(H2,13,18)(H,14,15)(H,16,17);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRWJSAOLNNBNI-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)[As](SCC(=O)[O-])SCC(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10AsNNa2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00932291
Record name Thiacetarsamide sodiumDisodium 2,2'-{[(4-carbamoylphenyl)arsanediyl]disulfanediyl}diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00932291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiacetarsamide sodium

CAS RN

7681-85-8, 14433-82-0
Record name Thiacetarsamide sodium [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiacetarsamide sodium [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014433820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiacetarsamide sodiumDisodium 2,2'-{[(4-carbamoylphenyl)arsanediyl]disulfanediyl}diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00932291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THIACETARSAMIDE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KW75J7708X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiacetarsamide sodium
Reactant of Route 2
Thiacetarsamide sodium
Reactant of Route 3
Thiacetarsamide sodium
Reactant of Route 4
Thiacetarsamide sodium
Reactant of Route 5
Thiacetarsamide sodium
Reactant of Route 6
Thiacetarsamide sodium

Citations

For This Compound
152
Citations
CH Carlisle, CW Prescott, PJ McCosker… - Australian veterinary …, 1974 - Wiley Online Library
… Arsenic as thiacetarsamide sodium$ is the most commonly used drug for the destruction of … observe possible toxic side effects of thiacetarsamide sodium used at the recommended dose …
Number of citations: 13 onlinelibrary.wiley.com
MG Leadbetter, EH Allen - Journal of liquid chromatography, 1986 - Taylor & Francis
Sodium thiacetarsamide in solution is a mixture of p-arsenosobenzamide and thiacetarsamide as determined by two reverse phase liquid chromatographic (LC) procedures with the …
Number of citations: 3 www.tandfonline.com
W Tarello - Revue de Médecine Vétérinaire, 2001 - anapsid.org
… complete remission after a treatment with thiacetarsamide sodium, an arsenical drug, given … responsive to an arsenical drug, thiacetarsamide sodium (Caparsolate, Abbott Laboratories, …
Number of citations: 10 www.anapsid.org
W Tarello - Journal of Veterinary Medicine, Series B, 2001 - Wiley Online Library
… Following a diagnosis of CFIDS, a treatment with thiacetarsamide sodium was started as usual. From day 2 the bird showed increased reactivity and appetite with better motor co-…
Number of citations: 15 onlinelibrary.wiley.com
JE Dorrington - Journal of the South African Veterinary Association, 1963 - journals.co.za
FILAROIDES OSLERI: THE SUCCESS OF THIACETARSAMIDE SODIUM THERAPY JE DORRINGTON - Private Practitioner. 4 Kort Street, Bellvil … Since the report by Dietrichl on …
Number of citations: 3 journals.co.za
JD Hoskins, TN Hribernik, MT Kearney - The Cornell Veterinarian, 1985 - europepmc.org
Four hundred and sixteen dogs with naturally-occurring heartworm disease were evaluated for complications following thiacetarsamide sodium therapy. Of these, 109 dogs (26.2%) …
Number of citations: 5 europepmc.org
JR Frank, FB Nutter, AE Kyles… - Journal of Veterinary …, 1997 - Wiley Online Library
… dogs were treated with an adulticide; 3 dogs were treated with thiacetarsamide sodium and … severe thromboembolic complications after thiacetarsamide sodium therapy. The treatment …
Number of citations: 43 onlinelibrary.wiley.com
J Klotter - Townsend Letter for Doctors and Patients, 2001 - go.gale.com
… Instead, he treated the animals with an arsenical drug called thiacetarsamide sodium (Caparsolate). When he gave the animals 0.1 ml/kg/day intravenously for 2-3 days, the CFS …
Number of citations: 0 go.gale.com
CB Carrig - Journal of Small Animal Practice, 1971 - Wiley Online Library
… of the trivalent, organic arsenical, thiacetarsamide sodium for 2 days. A microfilaricide, … due to the thiacetarsamide sodium and that the dog had a specific hypersensitivity to this drug. …
Number of citations: 9 onlinelibrary.wiley.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.